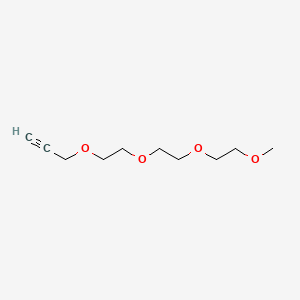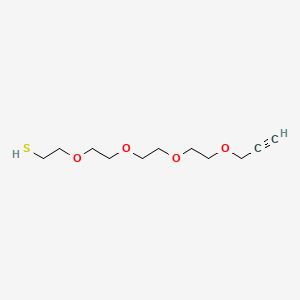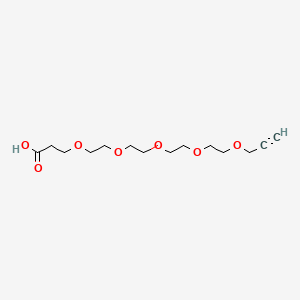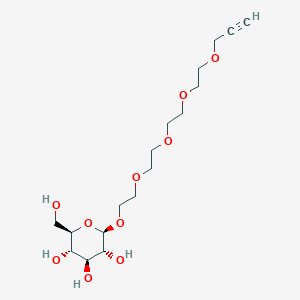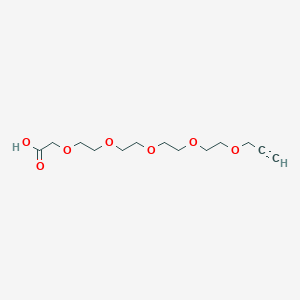
Psi-7976
説明
A uridine monophosphate analog inhibitor of HEPATITIS C VIRUS (HCV) polymerase NS5B that is used as an ANTIVIRAL AGENT in the treatment of CHRONIC HEPATITIS C.
科学的研究の応用
C型肝炎ウイルス(HCV)に対する抗ウイルス活性
Psi-7976: は、プロドラッグPSI-7851の一部として、in vitroおよびin vivoの両方で強力な抗HCV活性を示しています {svg_1}。これは、PSI-7851のジアステレオ異性体の1つであり、その対応物であるPSI-7977はより活性な形態です。 この化合物は、活性な三リン酸形態に代謝されることでHCV RNA複製を阻害し、その後HCV NS5B RNA依存性RNAポリメラーゼを阻害します {svg_2}.
HCV複製阻害における活性化機構
This compoundの活性化には、一連の酵素反応が関与しています。最初に、カルボキシルエステルはヒトカテプシンA(CatA)および/またはカルボキシエステラーゼ1(CES1)によって加水分解され、その後、リンへの求核攻撃が行われ、アラニルリン酸代謝物であるPSI-352707が生成されます。 この代謝物は、PSI-7851の両方のジアステレオ異性体で共通しています {svg_3}.
ヒトカテプシンAとカルボキシエステラーゼ1の役割
研究によると、CatAとCES1の両方がヒト初代肝細胞に発現し、This compoundのカルボキシルエステルの加水分解に関与しています。 しかし、CES1の発現はクローンAレプリコン細胞では検出されず、これらの細胞ではCatAが主に加水分解の原因となることが示されています {svg_4}.
活性代謝物への変換
最初の加水分解後、This compoundはさらに変換を受けて活性な三リン酸代謝物であるPSI-7409になります。 このプロセスには、ヒスチジン三量体ヌクレオチド結合タンパク質1(Hint1)によるPSI-352707のアミノ酸部分の除去、それに続く連続的なリン酸化によるPSI-7410の生成、そして最終的にPSI-7409の生成が含まれます {svg_5}.
作用機序
Target of Action
PSI-7976, also known as Sofosbuvir, primarily targets the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the HCV, making it an attractive target for antiviral therapy .
Mode of Action
This compound is a prodrug that needs to be metabolized to its active form to inhibit the HCV NS5B RNA-dependent RNA polymerase . The active form of this compound is a triphosphate metabolite that acts as an alternative substrate for the NS5B polymerase, thereby inhibiting HCV RNA replication .
Biochemical Pathways
The activation of this compound involves several steps. First, the carboxyl ester of this compound is hydrolyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1) . This hydrolysis is followed by a nucleophilic attack on the phosphorus by the carboxyl group, resulting in the production of an alaninyl phosphate metabolite, PSI-352707 . The amino acid moiety of PSI-352707 is then removed by histidine triad nucleotide-binding protein 1 (Hint1) to give the 5’-monophosphate form, PSI-7411 . Finally, PSI-7411 is consecutively phosphorylated to the diphosphate, PSI-7410, and to the active triphosphate metabolite, PSI-7409, by UMP-CMP kinase and nucleoside diphosphate kinase, respectively .
Pharmacokinetics
The pharmacokinetics of this compound is closely tied to its metabolic activation pathway. The enzymes involved in this process, such as CatA, CES1, and Hint1, are expressed in primary human hepatocytes , suggesting that the liver is the primary site of this compound activation.
Result of Action
The result of this compound action is the potent inhibition of HCV RNA replication . By acting as an alternative substrate for the HCV NS5B polymerase, the active triphosphate metabolite of this compound interferes with the viral replication process, leading to a decrease in viral load .
Action Environment
The action of this compound is influenced by the expression levels of the enzymes involved in its activation. For instance, the expression of CES1 is undetectable in certain cells, such as clone A replicon cells . In these cells, CatA is primarily responsible for the initial hydrolysis of the carboxyl ester of this compound . In primary human hepatocytes, both CatA and CES1 contribute to this hydrolysis . These findings suggest that the cellular environment can influence the activation and, consequently, the antiviral action of this compound.
生化学分析
Biochemical Properties
PSI-7976 interacts with several enzymes and proteins in its biochemical reactions. The first step in its activation is the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), a stereospecific reaction . This is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, resulting in the spontaneous elimination of phenol and the production of an alaninyl phosphate metabolite, PSI-352707 .
Cellular Effects
This compound has a significant impact on cellular processes. It inhibits HCV RNA replication in clone A replicon cells . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely due to its interactions with various enzymes and proteins.
Molecular Mechanism
The molecular mechanism of this compound involves several steps. After the production of PSI-352707, the amino acid moiety is removed by histidine triad nucleotide-binding protein 1 (Hint1) to give the 5’-monophosphate form, PSI-7411 . PSI-7411 is then consecutively phosphorylated to the diphosphate, PSI-7410, and to the active triphosphate metabolite, PSI-7409, by UMP-CMP kinase and nucleoside diphosphate kinase, respectively .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as UMP-CMP kinase and nucleoside diphosphate kinase in its conversion to the active triphosphate metabolite, PSI-7409 .
特性
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-IAAJYNJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water | |
| Record name | Sofosbuvir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Sofosbuvir is a direct-acting antiviral agent (pan-genotypic polymerase inhibitor) against the hepatitis C virus. HCV RNA replication is mediated by a membrane-associated multiprotein replication complex. The HCV polymerase (NS5B protein) is an RNA-dependent RNA polymerase (RdRp). It is the essential initiating and catalytic subunit of this replication complex and is critical for the viral replication cycle. There is no human homolog for HCV NS5B RdRp. Sofosbuvir is a monophosphorylated pyrimidine nucleotide prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). GS-461203 competes with natural nucleotides for incorporation (by HCV NS5B) into the nascent RNA strand during replication of the viral genome. GS-461203 differs from endogenous pyrimidine nucleotides in that it has been modified at the 2' position with the addition of a methyl and a fluoro functional group. Incorporation of GS-461203 into nascent RNA strongly reduces the efficiency of further RNA elongation by RdRp, resulting in premature termination of RNA synthesis. The stopping of viral replication leads to a rapid decline of HCV viral load and clearing of HCV levels in the body. | |
| Record name | Sofosbuvir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
1064684-44-1, 1190307-88-0 | |
| Record name | PSI-7851 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1064684441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSI-7851 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5S1851OV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sofosbuvir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







